Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside
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Description
This compound belongs to a class of synthetic glycosides, which are pivotal in the study of carbohydrate chemistry due to their presence in a wide range of biologically significant molecules. The synthesis and study of such compounds help in understanding biological processes and developing pharmaceuticals.
Synthesis Analysis
The synthesis of compounds containing the X-antigenic trisaccharide structure, similar to our compound of interest, involves complex glycosylation reactions. A noteworthy method involves reacting "armed" methyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside with "disarmed" phenyl O-(tetra-O-acetyl-β-D-galactopyranosyl)-(1→4)-6-O-benzyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside in the presence of a CuBr2-Bu4NBr complex, yielding a novel glycosyl donor that incorporates the X-antigenic structure (Jain & Matta, 1992).
Scientific Research Applications
Synthesis of Oligosaccharides
This compound has been instrumental in the synthesis of oligosaccharides containing the X-antigenic trisaccharide at their nonreducing ends. Jain and Matta (1992) demonstrated the use of an “armed” version of this compound in reactions with a “disarmed” phenyl O-(tetra-O-acetyl-β-D-galactopyranosyl)-(1→4)-6-O-benzyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside, facilitating the synthesis of complex tetra- and pentasaccharides incorporating the X-antigenic structure Carbohydrate Research.
properties
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-6-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H51NO11/c1-32-42(55-27-33-17-7-3-8-18-33)44(57-29-35-21-11-5-12-22-35)45(58-30-36-23-13-6-14-24-36)49(60-32)59-31-39-41(51)43(56-28-34-19-9-4-10-20-34)40(48(54-2)61-39)50-46(52)37-25-15-16-26-38(37)47(50)53/h3-26,32,39-45,48-49,51H,27-31H2,1-2H3/t32-,39+,40+,41+,42+,43+,44+,45-,48+,49+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCPVJGOFZUDMA-TVFFCFHDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H51NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099719 |
Source
|
Record name | Methyl 2-deoxy-6-O-[6-deoxy-2,3,4-tris-O-(phenylmethyl)-α-L-galactopyranosyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
829.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside | |
CAS RN |
97242-86-9 |
Source
|
Record name | Methyl 2-deoxy-6-O-[6-deoxy-2,3,4-tris-O-(phenylmethyl)-α-L-galactopyranosyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97242-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-deoxy-6-O-[6-deoxy-2,3,4-tris-O-(phenylmethyl)-α-L-galactopyranosyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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